molecular formula C29H38BFN2O3Si B1446125 (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704096-94-5

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Katalognummer: B1446125
CAS-Nummer: 1704096-94-5
Molekulargewicht: 520.5 g/mol
InChI-Schlüssel: NZADSULIIWATQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorophenyl core, a piperazine linker, and a tert-butyldiphenylsilyl (TBDPS)-protected ethyloxy moiety. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in drug discovery . The TBDPS group, a bulky silyl ether, is often employed to protect hydroxyl intermediates during multi-step syntheses due to its stability under basic conditions and selective cleavage via fluoride ions (e.g., TBAF) . This compound is likely utilized in pharmaceutical research for constructing complex molecules, particularly in kinase inhibitors or proteolysis-targeting chimeras (PROTACs) where boronic acids act as warheads .

Eigenschaften

IUPAC Name

[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30(34)35)28(31)22-24/h4-15,22,34-35H,16-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADSULIIWATQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38BFN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid (CAS No. 1704096-94-5) is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Basic Information

  • Molecular Formula : C29H38BFN2O3Si
  • Molecular Weight : 520.52 g/mol
  • CAS Number : 1704096-94-5

Structural Characteristics

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design, particularly for targeting enzymes and receptors.

Boronic acids are often involved in the inhibition of proteases and kinases due to their ability to mimic the natural substrates of these enzymes. The specific structural elements of this compound suggest it may interact with various biological targets:

  • Kinase Inhibition : The piperazine ring and fluorophenyl group may facilitate binding to kinase domains, potentially leading to the inhibition of signaling pathways involved in cancer progression.
  • Protease Inhibition : The boronic acid group can form covalent bonds with the active site serine or cysteine residues in proteases, inhibiting their activity.

In Vitro Studies

Recent studies have highlighted the compound's potential as a kinase inhibitor:

  • IC50 Values : Preliminary assays indicate that this compound exhibits low nanomolar IC50 values against certain kinases, suggesting high potency (as referenced in studies on similar compounds) .
  • Selectivity Profile : Comparative studies show that it may selectively inhibit specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Cancer Cell Lines : In vitro testing on various cancer cell lines demonstrated that this compound effectively reduces cell viability and induces apoptosis, particularly in breast and lung cancer models.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, this compound has shown enhanced efficacy, indicating potential for combination therapy strategies .

Pharmacological Implications

The biological activity of this compound suggests several therapeutic applications:

  • Oncology : Due to its kinase inhibition properties, it could be developed as a targeted therapy for cancers characterized by dysregulated kinase activity.
  • Antiviral Research : Some studies suggest that boronic acids can inhibit viral proteases, which may extend the utility of this compound beyond oncology .

Data Table

PropertyValue
Molecular FormulaC29H38BFN2O3Si
Molecular Weight520.52 g/mol
CAS Number1704096-94-5
Potential ApplicationsCancer therapy, antiviral
IC50 (against selected kinases)Low nanomolar range

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Boronic acids are known to interact with biological targets, making this compound a candidate for drug development.

  • Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Diabetes Management : Boronic acids also play a role in glucose sensing and insulin delivery systems. The ability of this compound to form reversible covalent bonds with diols makes it suitable for developing glucose-responsive drug delivery systems .

Materials Science

The unique structure of (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid allows it to be utilized in the development of advanced materials.

  • Polymer Chemistry : Its boronic acid moiety can be used to create dynamic covalent bonds in polymer networks, leading to materials with self-healing properties. This application is particularly relevant in the design of smart materials that can respond to environmental stimuli .

Chemical Sensors

The compound's ability to selectively bind to specific analytes makes it useful in sensor technology.

  • Fluorescent Sensors : By incorporating this boronic acid into sensor designs, researchers have developed fluorescent probes capable of detecting sugars and other biomolecules, enhancing sensitivity and selectivity in biochemical assays .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of boronic acid derivatives, including compounds similar to (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid. The research demonstrated significant inhibition of tumor growth in xenograft models, highlighting its therapeutic potential against breast cancer .

Case Study 2: Glucose Sensing

In another study, researchers synthesized glucose-responsive hydrogels using boronic acid derivatives, showcasing the ability of (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid to modulate drug release based on glucose concentration. This approach could revolutionize diabetes treatment by providing controlled insulin delivery .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with analogous boronic acid derivatives containing piperazine or aromatic fluorine motifs:

Compound Name Molecular Formula Molecular Weight Protecting Group Key Substituents Solubility/Stability Key References
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid C₃₃H₄₂BFN₂O₂Si 584.61 TBDPS 2-fluoro, piperazine-methyl Lipophilic; stable in base
4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid (GF29179) C₁₇H₂₆BFN₂O₅ 368.22 Boc 3-fluoro, piperazine-ethoxy Soluble in methanol; 2-8°C storage
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid (2377606-00-1) C₁₅H₂₂BFN₂O₄ 324.2 Boc 2-fluoro, piperazine-direct Room-temperature stable
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid C₁₂H₁₇BFN₂O₃S 331.15 None 2-fluoro, sulfonyl-piperazine Polar; hygroscopic

Research Findings

  • Solubility: The TBDPS group reduces aqueous solubility, necessitating organic solvents (e.g., DMF, THF) for reactions, whereas Boc-protected analogues (e.g., GF29179) are methanol-soluble .
  • Suzuki Reaction Efficiency : Fluorine positioning (2- vs. 3-) impacts coupling yields; 2-fluorophenylboronic acids exhibit higher reactivity with electron-deficient aryl halides .

Vorbereitungsmethoden

Protection of Hydroxyl Group with TBDPS

  • The hydroxyethyl side chain is reacted with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or triethylamine under anhydrous conditions.
  • This step yields the TBDPS-protected ether, which is stable under a variety of reaction conditions and prevents cleavage or side reactions during later steps.

Formation of Piperazin-1-ylmethyl Intermediate

  • The piperazine ring is introduced via nucleophilic substitution, typically reacting a halomethylated fluorophenyl intermediate with piperazine or a protected piperazine derivative.
  • Alternatively, reductive amination can be employed where an aldehyde or ketone precursor is reacted with piperazine under reducing conditions to form the piperazinylmethyl linkage.

Purification and Characterization

  • The crude product is purified by column chromatography using gradients of ethyl acetate in cyclohexane or petroleum ether.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity (typically >98% purity is achieved).

Representative Reaction Conditions Table

Step Reaction Type Reagents and Conditions Outcome/Notes
1 TBDPS Protection TBDPS-Cl, imidazole or triethylamine, anhydrous solvent (e.g., dichloromethane), room temperature Formation of TBDPS-protected hydroxyethyl intermediate; stable silyl ether formed
2 Piperazine Coupling Halomethylated 2-fluorophenyl intermediate + piperazine, base, solvent (e.g., DMF), 50–80°C Formation of piperazin-1-ylmethyl fluorophenyl intermediate
3 Suzuki-Miyaura Cross-Coupling Aryl halide intermediate + bis(pinacolato)diboron, Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or Cs₂CO₃, 1,4-dioxane, 80–110°C, inert atmosphere Introduction of boronic acid moiety; high yield of boronic acid derivative
4 Purification Column chromatography (0–25% EtOAc in cyclohexane or petroleum ether) Isolation of pure target compound (>98% purity)

Research Findings and Optimization Notes

  • The use of the TBDPS protecting group is crucial for the stability of the hydroxyethyl side chain during palladium-catalyzed cross-coupling, as it prevents hydrolysis or unwanted side reactions.
  • Suzuki-Miyaura cross-coupling remains the most efficient and widely adopted method for installing the boronic acid functionality on the fluorophenyl ring, enabling subsequent applications in drug discovery.
  • Reaction optimization includes careful control of temperature, base selection, and catalyst loading to maximize yield and minimize by-products.
  • The fluorophenyl moiety enhances biological activity potential, and the piperazine linker provides solubility and pharmacokinetic advantages in medicinal chemistry applications.
  • Purification by column chromatography is essential to remove palladium residues and side products, ensuring high purity for pharmaceutical use.

Summary Table of Key Physical and Chemical Properties

Property Value/Description
Molecular Weight 520.52 g/mol
Molecular Formula C₂₉H₃₈BFN₂O₃Si
Purity ≥ 98%
Melting Point Not specified (typically >100°C)
Storage Conditions Room temperature, dry environment
Solubility Moderate in organic solvents (e.g., DMSO)
Stability Stable under neutral to mildly basic pH
Application Suzuki-Miyaura coupling intermediate, medicinal chemistry, pharmaceutical synthesis

Q & A

Q. What are the key synthetic strategies for preparing (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid?

The synthesis typically involves a multi-step approach:

Piperazine Modification : Introduce the tert-butyldiphenylsilyl (TBDPS)-protected ethyloxy group to piperazine via nucleophilic substitution or coupling reactions. The TBDPS group enhances steric protection and prevents undesired side reactions during subsequent steps .

Boronic Acid Incorporation : Use Suzuki-Miyaura cross-coupling to attach the fluorophenylboronic acid moiety to the piperazine-methyl intermediate. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) are standard .

Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical to isolate the product from unreacted boronic acid precursors or coupling byproducts .

Q. How should researchers purify and characterize this compound?

  • Purification : Reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate pH 4.6 and sodium 1-octanesulfonate) effectively separates polar impurities .
  • Characterization :
    • ¹H/¹³C NMR : Identify the fluorophenyl group (δ ~7.3–7.8 ppm for aromatic protons; J ~8–10 Hz for ortho-fluorine coupling) and piperazine signals (δ ~2.3–3.5 ppm for methylene/methyl groups) .
    • Mass Spectrometry : High-resolution ESI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the boronic acid .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s reactivity and stability?

  • Steric Protection : The bulky TBDPS group shields the ethyloxy chain from nucleophilic attack or oxidation during synthesis, improving intermediate stability .
  • Stability Trade-offs : While TBDPS enhances synthetic yield, its hydrophobicity may reduce aqueous solubility, necessitating formulation adjustments for biological assays .
  • Deprotection Challenges : Acidic conditions (e.g., TBAF) are required for TBDPS removal, which may risk boronic acid degradation. Alternative protecting groups (e.g., tert-butoxycarbonyl) could be explored .

Q. What analytical challenges arise with boronic acid derivatives, and how can they be addressed?

  • Protodeboronation : The fluorophenylboronic acid group is prone to hydrolysis under acidic or aqueous conditions. Stabilization strategies include:
    • Storing the compound under inert atmospheres (N₂/Ar) at –20°C .
    • Using anhydrous solvents (e.g., THF) during reactions to minimize water exposure .
  • Trimer Formation : Boronic acids can form cyclic trimers, complicating NMR interpretation. Heating samples in DMSO-d₆ or adding D₂O can disrupt aggregates .

Q. How can this compound be applied in designing dual-target ligands for neurological or anticancer research?

  • Piperazine Scaffold : The piperazine moiety enables interactions with CNS targets (e.g., dopamine or opioid receptors) via hydrogen bonding and cation-π interactions .
  • Boronic Acid Utility : The boronic acid group can act as a warhead for protease inhibition (e.g., proteasome inhibitors) or enable bioconjugation in PROTACs (proteolysis-targeting chimeras) .
  • Fluorophenyl Effects : The fluorine atom enhances metabolic stability and modulates electronic properties, improving target binding affinity .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug Design : Convert the boronic acid to a pinacol ester, which hydrolyzes in vivo to release the active form .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) on the piperazine or phenyl ring while retaining target affinity .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for Suzuki-Miyaura coupling steps involving this compound?

  • Catalyst Variability : Differences in Pd catalyst purity or ligand ratios (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impact coupling efficiency .
  • Boronic Acid Quality : Protodeboronation or trimerization in commercial boronic acid precursors reduces reactive species, lowering yields .
  • Fluorine Electronic Effects : The ortho-fluorine on the phenyl ring may sterically hinder coupling or alter Pd intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.